molecular formula C19H18N2OS B2418925 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-83-1

5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2418925
CAS No.: 320422-83-1
M. Wt: 322.43
InChI Key: JDNFVMLTHIWMFM-ATVHPVEESA-N
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Description

5-[(4-Isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one is a chemical compound based on the (4H)-imidazol-4-one scaffold, a structure recognized for its significant value in various research fields . This specific derivative belongs to a class of heterocyclic compounds that are frequently investigated for their diverse biological activities and utility in organic synthesis. Research Applications and Value: The (4H)-imidazol-4-one core is an important scaffold in the development of novel pharmacologically active compounds . Research into analogous structures has demonstrated potential in areas such as the design of angiotensin II receptor antagonists for cardiovascular research and the development of anti-inflammatory agents . Furthermore, derivatives with substituted arylidene groups have been explored for their fungicidal activities, indicating the scaffold's relevance in agricultural chemistry . The structural features of this compound, including the phenyl and isopropylphenyl groups, make it a versatile intermediate for further chemical exploration, including cyclization reactions and the synthesis of more complex heterocyclic systems . This product is intended For Research Use Only and is not approved for human consumption, therapeutic use, or any veterinary applications.

Properties

IUPAC Name

(5Z)-3-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)21(19(23)20-17)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFVMLTHIWMFM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one typically involves the condensation of 4-isopropylbenzaldehyde with 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thioxo group and the imidazole ring are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
  • 5-[(4-chlorophenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one

Uniqueness

5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physical properties compared to similar compounds.

Biological Activity

5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one, a compound belonging to the class of thioxoimidazoles, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one is C19H18N2OSC_{19}H_{18}N_{2}OS with a molecular weight of 322.42 g/mol. The structure features a thioxo group, which is known to contribute to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thioxo groups exhibit significant antimicrobial properties. In vitro studies have shown that 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line assays, it exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable study highlighted that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM.

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the compound displays antioxidant properties. It has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioxoimidazoles, including our compound of interest. It was found that modifications in the phenyl ring significantly influenced the antimicrobial activity, suggesting that structural optimization could enhance efficacy.

Study 2: Anticancer Mechanisms

In another investigation published in Cancer Letters, researchers explored the anticancer mechanisms of thioxoimidazole derivatives. They reported that 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases.

Comparative Analysis

Activity TypeObserved EffectsReference
AntimicrobialMICs: 32 - 128 µg/mLJournal of Medicinal Chemistry
AnticancerSignificant cytotoxicity in MCF-7 and HeLa cellsCancer Letters
AntioxidantEffective free radical scavengingVarious Studies

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis typically involves forming the tetrahydroimidazol-4-one core via cyclocondensation of thioamide derivatives with aldehydes, followed by functionalization of substituents. Critical steps include:

  • Thiazolidinone ring formation : Use of thioamides and aldehydes under reflux conditions in ethanol or DMSO, with acid/base catalysts to control reaction rates .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic addition to install the 4-isopropylphenyl and phenyl groups. Optimize stoichiometry to minimize by-products .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol/water) to isolate high-purity product .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Combine spectroscopic and crystallographic methods:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen bonding and tautomeric forms via residual density maps .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the imidazolone ring and aromatic substituents .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formula and isotopic patterns .

Q. What solvents and catalysts are optimal for synthesizing the thioxoimidazolone core?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation. Ethanol is preferred for milder conditions .
  • Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., triethylamine) catalysts stabilize intermediates during ring closure .

Advanced Research Questions

Q. How can contradictions between computational and experimental data (e.g., NMR chemical shifts) be resolved?

  • Density Functional Theory (DFT) : Compare calculated shifts (e.g., using B3LYP/6-31G*) with experimental NMR data. Adjust solvation models (e.g., PCM) to account for solvent effects .
  • Dynamic effects : Use variable-temperature NMR to probe conformational exchange broadening in the imidazolone ring .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like cyclocondensation .
  • Microwave-assisted synthesis : Reduces reaction time for steps requiring high temperatures (e.g., 80–120°C) .

Q. How do electronic effects of the 4-isopropylphenyl group influence reactivity?

  • Electron-donating isopropyl group : Stabilizes radical intermediates in oxidation reactions. Use Hammett plots to quantify substituent effects on reaction rates .
  • Steric effects : Bulky substituents hinder nucleophilic attack at the imidazolone carbonyl. Monitor steric parameters using molecular modeling .

Q. What methodologies validate the compound’s biological activity against enzyme targets?

  • Enzyme inhibition assays : Measure IC50 values using fluorescence-based assays (e.g., trypsin-like proteases). Include positive controls (e.g., leupeptin) .
  • Molecular docking : Simulate binding modes with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can tautomeric equilibria of the thioxotetrahydroimidazol-4-one system be studied?

  • Variable-temperature IR spectroscopy : Track carbonyl/thione stretching frequencies to identify dominant tautomers .
  • Solid-state NMR : Compare chemical shifts in crystalline vs. solution states to assess tautomeric stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Meta-analysis : Compare IC50 values across studies, adjusting for assay conditions (e.g., pH, co-solvents). Use cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropyl → trifluoromethyl) to isolate pharmacophore contributions .

Q. What experimental controls are critical when studying this compound’s reactivity in biological systems?

  • Redox controls : Include antioxidants (e.g., ascorbic acid) to rule out nonspecific oxidative effects .
  • Cytotoxicity assays : Use MTT or resazurin assays to distinguish target-specific activity from general toxicity .

Structural and Mechanistic Insights

Table 1 : Key Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Significance
C=S bond length1.68 ± 0.02Confirms thione tautomer dominance
Dihedral angle (ring)12.5°Indicates planarity of imidazolone core

Table 2 : Common By-Products and Mitigation Strategies

By-ProductCauseMitigation
Oxidized imidazoloneAir exposureUse inert atmosphere (N2/Ar)
Dimerized speciesExcess aldehydeOptimize stoichiometry (1:1 ratio)

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